Urea, N-butyl-N'-(1-methyl-3-oxo-3H-phenoxazin-7-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- is a chemical compound with the molecular formula C18H19N3O3 . This compound is part of the urea family, which is known for its wide range of applications in various fields, including agriculture, medicine, and industrial processes.
Vorbereitungsmethoden
The synthesis of Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- involves several steps. One common method includes the reaction of 1-methyl-3-oxo-3H-phenoxazine-7-carboxylic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Analyse Chemischer Reaktionen
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- can be compared with other similar compounds such as:
Urea derivatives: These compounds share a similar structure but differ in the substituents attached to the urea moiety.
Phenoxazine derivatives: These compounds have a similar phenoxazine core but differ in the functional groups attached to it.
Quinolone derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities.
Eigenschaften
CAS-Nummer |
834897-44-8 |
---|---|
Molekularformel |
C18H19N3O3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1-butyl-3-(9-methyl-7-oxophenoxazin-3-yl)urea |
InChI |
InChI=1S/C18H19N3O3/c1-3-4-7-19-18(23)20-12-5-6-14-15(9-12)24-16-10-13(22)8-11(2)17(16)21-14/h5-6,8-10H,3-4,7H2,1-2H3,(H2,19,20,23) |
InChI-Schlüssel |
GLCDGYCHERXKBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NC1=CC2=C(C=C1)N=C3C(=CC(=O)C=C3O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.